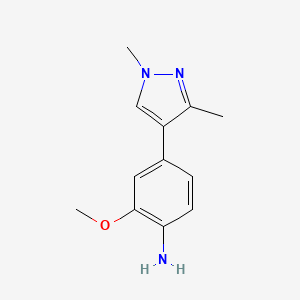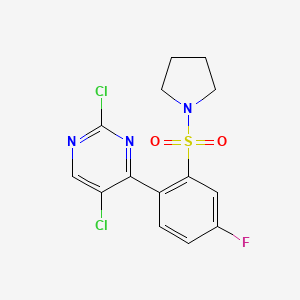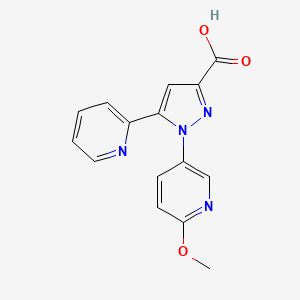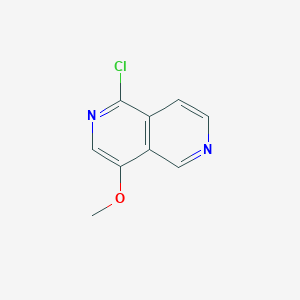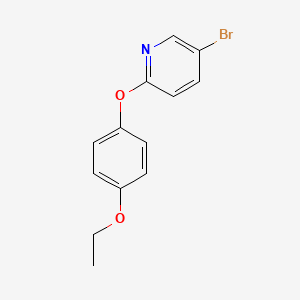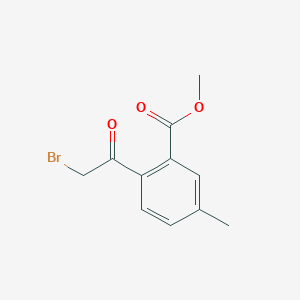
Methyl 2-(2-bromoacetyl)-5-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-bromoacetyl)-5-methylbenzoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromoacetyl group attached to a methylbenzoate core. The presence of the bromoacetyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromoacetyl)-5-methylbenzoate typically involves the bromination of methyl 2-acetyl-5-methylbenzoate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(2-bromoacetyl)-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products under specific conditions.
Reduction Reactions: Reduction of the bromoacetyl group can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like primary amines, thiols, and alcohols in the presence of a base such as triethylamine or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted amides, thioethers, esters, carboxylic acids, and alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-bromoacetyl)-5-methylbenzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2-(2-bromoacetyl)-5-methylbenzoate primarily involves its role as an alkylating agent. The bromoacetyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modify the structure and function of the target molecules, which is useful in various biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-bromoacetate: Similar in structure but lacks the methyl group on the benzene ring.
Methyl 2-(2-bromoacetyl)benzoate: Similar but without the methyl group on the benzene ring.
Methyl 5-(2-bromoacetyl)-2-hydroxybenzoate: Contains a hydroxyl group in addition to the bromoacetyl group.
Uniqueness: Methyl 2-(2-bromoacetyl)-5-methylbenzoate is unique due to the presence of both the bromoacetyl and methyl groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and in various research applications .
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
methyl 2-(2-bromoacetyl)-5-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-8(10(13)6-12)9(5-7)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
FWPJBZVXVJITDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CBr)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


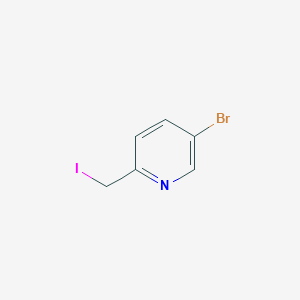
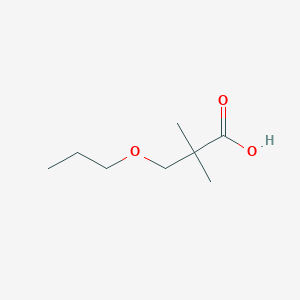
![5-cyclohexyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13883262.png)
![3-Methoxythieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13883264.png)
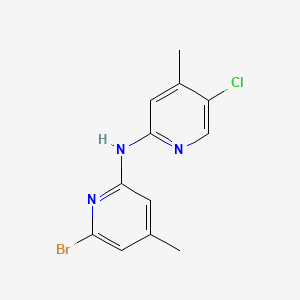

![tert-butyl N-[2-[3-[4-(4-methylanilino)piperidin-1-yl]propyl]phenyl]carbamate](/img/structure/B13883269.png)
![Ethyl 2-methyl-3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13883275.png)
![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
